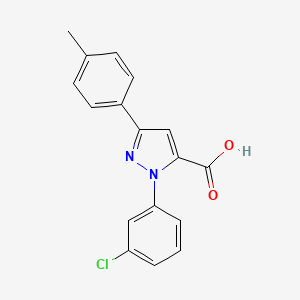![molecular formula C21H17ClO8 B12015352 2-[(E)-2-(5-carboxy-2-hydroxy-3-methoxyphenyl)ethenyl]-8-methoxychromenylium-6-carboxylic acid;chloride](/img/structure/B12015352.png)
2-[(E)-2-(5-carboxy-2-hydroxy-3-methoxyphenyl)ethenyl]-8-methoxychromenylium-6-carboxylic acid;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-[(E)-2-(5-carboxi-2-hidroxi-3-metoxifenil)etenil]-8-metoxichromenilio-6-carboxílico; cloruro es un compuesto orgánico complejo con una estructura única que incluye múltiples grupos funcionales como ácidos carboxílicos, hidroxilo y grupos metoxi.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-[(E)-2-(5-carboxi-2-hidroxi-3-metoxifenil)etenil]-8-metoxichromenilio-6-carboxílico; cloruro típicamente involucra múltiples pasos. El proceso comienza con la preparación de la estructura central de cromenilio, seguido de la introducción de los grupos carboxílicos y metoxi a través de diversas reacciones orgánicas. Los reactivos comunes utilizados en estas reacciones incluyen compuestos organometálicos, ácidos y bases bajo condiciones controladas de temperatura y presión.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar técnicas de síntesis orgánica a gran escala, utilizando reactores automatizados y sistemas de flujo continuo para garantizar la consistencia y la eficiencia. El uso de catalizadores y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
Este compuesto puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo puede oxidarse para formar cetonas o aldehídos.
Reducción: Los grupos ácidos carboxílicos pueden reducirse a alcoholes.
Sustitución: Los grupos metoxi pueden sustituirse por otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) y borohidruro de sodio (NaBH4).
Sustitución: Los nucleófilos como aminas o tioles pueden usarse en condiciones básicas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación del grupo hidroxilo puede producir cetonas, mientras que la reducción de ácidos carboxílicos puede producir alcoholes primarios.
Aplicaciones Científicas De Investigación
El ácido 2-[(E)-2-(5-carboxi-2-hidroxi-3-metoxifenil)etenil]-8-metoxichromenilio-6-carboxílico; cloruro tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como compuesto modelo para estudiar mecanismos de reacción.
Biología: Se investiga por su posible actividad biológica, incluidas las propiedades antioxidantes y antiinflamatorias.
Medicina: Se explora por sus posibles efectos terapéuticos, particularmente en el tratamiento de enfermedades relacionadas con el estrés oxidativo y la inflamación.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor para la síntesis de otros compuestos orgánicos complejos.
Mecanismo De Acción
El mecanismo de acción de este compuesto involucra su interacción con diversos objetivos moleculares y vías. Los grupos hidroxilo y metoxi pueden participar en enlaces de hidrógeno y otras interacciones con moléculas biológicas, influyendo en su actividad. Los grupos ácidos carboxílicos también pueden interactuar con enzimas y receptores, modulando su función.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 2-hidroxibenzoico: Estructura similar con grupos hidroxilo y ácido carboxílico.
Ácido 2-metoxibenzoico: Contiene grupos metoxi y ácido carboxílico.
Derivados de 8-metoxichromenilio: Compuestos con estructuras centrales de cromenilio similares.
Singularidad
Lo que diferencia al ácido 2-[(E)-2-(5-carboxi-2-hidroxi-3-metoxifenil)etenil]-8-metoxichromenilio-6-carboxílico; cloruro es su combinación de múltiples grupos funcionales en una sola molécula, proporcionando un conjunto único de propiedades químicas y biológicas que pueden aprovecharse en diversas aplicaciones.
Propiedades
Fórmula molecular |
C21H17ClO8 |
|---|---|
Peso molecular |
432.8 g/mol |
Nombre IUPAC |
2-[(E)-2-(5-carboxy-2-hydroxy-3-methoxyphenyl)ethenyl]-8-methoxychromenylium-6-carboxylic acid;chloride |
InChI |
InChI=1S/C21H16O8.ClH/c1-27-16-9-13(20(23)24)7-11(18(16)22)3-5-15-6-4-12-8-14(21(25)26)10-17(28-2)19(12)29-15;/h3-10H,1-2H3,(H2-,22,23,24,25,26);1H/b5-3+; |
Clave InChI |
KTBKRMZJSSNSPT-WGCWOXMQSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1O)/C=C/C2=[O+]C3=C(C=C(C=C3C=C2)C(=O)O)OC)C(=O)O.[Cl-] |
SMILES canónico |
COC1=CC(=CC(=C1O)C=CC2=[O+]C3=C(C=C(C=C3C=C2)C(=O)O)OC)C(=O)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-chlorophenyl)methoxy]-N-[(E)-(2,6-dichlorophenyl)methylideneamino]benzamide](/img/structure/B12015278.png)
![3-(4-Bromophenyl)-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B12015282.png)
![((5E)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)(phenyl)acetic acid](/img/structure/B12015301.png)

![3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015317.png)


![N-(4-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015358.png)
![N-Benzyl-2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B12015361.png)




